

Cell-based assays using 2-Chloro-8-methoxy-7-methylquinazoline

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Compound of Interest

Compound Name: 2-Chloro-8-methoxy-7-methylquinazoline

CAS No.: 956100-68-8

Cat. No.: B3196159

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Application Note: Cell-Based Characterization and Screening of JNK Inhibitors Derived from **2-Chloro-8-methoxy-7-methylquinazoline**

Executive Summary

This guide details the application of **2-Chloro-8-methoxy-7-methylquinazoline** as a foundational scaffold in the development of c-Jun N-terminal Kinase (JNK) inhibitors. While the parent compound functions primarily as a reactive electrophilic intermediate, its 2-aminoquinazoline derivatives exhibit potent inhibitory activity against JNK1, JNK2, and JNK3 isoforms, which are critical mediators in metabolic syndrome, neurodegeneration, and inflammatory oncology.

This document provides a comprehensive workflow for:

- Handling and Solubilization of the parent scaffold.
- Cytotoxicity Profiling to establish baseline scaffold safety.

- Functional Cell-Based Assays (Phospho-c-Jun quantification and AP-1 Reporter Assays) to validate the efficacy of synthesized derivatives.

Compound Profile & Biological Context

2-Chloro-8-methoxy-7-methylquinazoline is a quinazoline derivative characterized by a chlorine atom at the C2 position.^{[1][2][3][4][5]} This position is highly susceptible to nucleophilic aromatic substitution (

), making it an ideal "warhead" for attaching diverse amine groups (e.g., trans-4-aminocyclohexanol) to generate libraries of bioactive JNK inhibitors.

- CAS Number: 956100-68-8^{[6][1][2][3][4][7]}

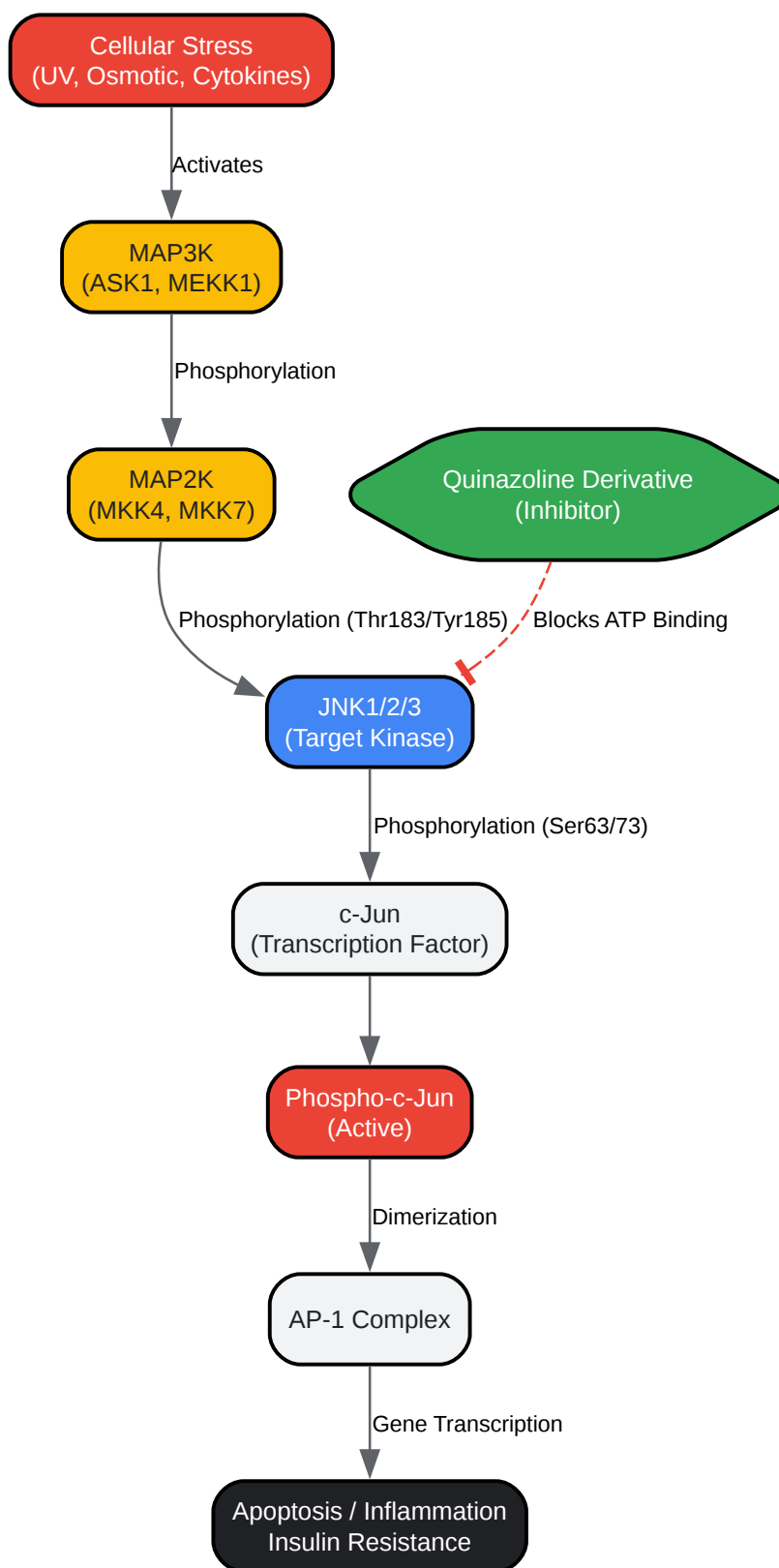
- Molecular Formula:

^{[1][2][3][4][7]}

- Primary Application: Synthesis of JNK inhibitors (e.g., for diabetes, Alzheimer's, and inflammation).
- Mechanism of Action (Derivatives): ATP-competitive inhibition of the JNK kinase domain, preventing the phosphorylation of c-Jun and downstream AP-1 transcription.

Pathway Visualization: JNK Signaling & Inhibition

The following diagram illustrates the JNK signaling cascade and the point of intervention for quinazoline-based inhibitors.



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Caption: The JNK signaling cascade. **2-Chloro-8-methoxy-7-methylquinazoline** derivatives competitively inhibit JNK, blocking c-Jun phosphorylation and downstream stress responses.

Experimental Protocols

Protocol A: Compound Preparation & Storage

Rationale: The 2-chloro moiety is reactive.[6][3][8] Proper handling is essential to prevent hydrolysis or degradation before cell application.

- Solvent: Dissolve **2-Chloro-8-methoxy-7-methylquinazoline** in high-grade DMSO (Dimethyl Sulfoxide).
- Concentration: Prepare a 10 mM or 50 mM stock solution.
 - Calculation: MW = 208.64 g/mol .[1] To make 1 mL of 50 mM stock, weigh 10.43 mg.
- Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
- Working Solution: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Protocol B: Baseline Cytotoxicity (Scaffold Validation)

Rationale: Before testing efficacy, one must determine if the unreacted scaffold (the intermediate) possesses non-specific toxicity that could confound results.

Assay Type: CCK-8 or MTT Colorimetric Assay. Cell Lines: HEK293 (Kidney, general toxicity), HepG2 (Liver, metabolic toxicity).

- Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
- Treatment: Treat cells with a dose-response curve of the parent compound (0.1 μM – 100 μM) for 48 hours.
 - Controls: Vehicle (DMSO), Positive Control (e.g., Staurosporine).

- Development: Add 10 μ L CCK-8 reagent per well. Incubate 1-4 hours.
- Measurement: Read Absorbance at 450 nm.
- Analysis: Calculate % Viability relative to DMSO control.

- Pass Criteria: If

, the scaffold is considered relatively inert and suitable for derivatization. High toxicity () suggests the core structure may contribute to off-target effects.

Protocol C: Cell-Based JNK Activity Assay (Western Blot)

Rationale: This is the gold-standard assay for validating the efficacy of compounds synthesized from the scaffold. It measures the inhibition of c-Jun phosphorylation under stress conditions.

Objective: Determine

of derivatives for inhibiting JNK-mediated c-Jun phosphorylation.

Reagents:

- Stressor: Anisomycin (Protein synthesis inhibitor, potent JNK activator).
- Antibodies: Anti-Phospho-c-Jun (Ser63), Anti-Total c-Jun, Anti-GAPDH.

Step-by-Step Methodology:

- Cell Preparation: Seed Jurkat or RAW264.7 cells (cells/well) in 6-well plates. Starve in low-serum (0.5% FBS) media for 12 hours to reduce basal JNK activity.
- Pre-treatment: Treat cells with the test compound (derived from the quinazoline scaffold) at varying concentrations (e.g., 10 nM – 10 μ M) for 1 hour.
 - Include: Parent scaffold control (to prove the amine substitution is required for potency).

- Stimulation: Add Anisomycin (10 µg/mL) or Sorbitol (0.4 M) for 30 minutes to activate the JNK pathway.
- Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.
- Western Blotting:
 - Load 20-30 µg protein/lane.
 - Probe with Anti-p-c-Jun (Ser63) (1:1000).
 - Strip and re-probe with Total c-Jun and GAPDH.
- Quantification: Densitometry analysis (ImageJ). Calculate the ratio of p-c-Jun/Total c-Jun.

Data Interpretation Table:

Compound	Concentration	p-c-Jun Signal (%)	Interpretation
DMSO + Anisomycin	-	100%	Max Activation (Reference)
DMSO (No Stress)	-	< 5%	Basal Level
Parent Scaffold	10 µM	~90-100%	Likely inactive (needs derivatization)
Derivative A	1 µM	20%	Potent JNK Inhibitor
SP600125 (Control)	10 µM	15%	Standard Inhibitor Benchmark

Protocol D: AP-1 Luciferase Reporter Assay

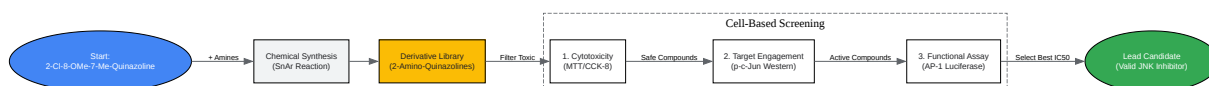
Rationale: JNK phosphorylates c-Jun, which dimerizes (AP-1 complex) to drive transcription. This assay measures the functional transcriptional output.

- Transfection: Co-transfect HEK293 cells with:

- pAP1-Luc (Firefly luciferase under AP-1 response elements).
- pRL-TK (Renilla luciferase for normalization).
- Incubation: Allow 24h for expression.
- Treatment: Pre-treat with compounds for 1h, then stimulate with PMA (10 ng/mL) or TNF- α for 6-12 hours.
- Detection: Use a Dual-Luciferase Assay System. Measure Luminescence.
- Calculation: Normalize Firefly/Renilla ratio. Plot % Inhibition vs. Log[Concentration].

Workflow Visualization

The following diagram outlines the logical flow from the raw chemical scaffold to a validated biological hit.



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Caption: Workflow for converting the **2-Chloro-8-methoxy-7-methylquinazoline** scaffold into validated kinase inhibitors.

Troubleshooting & Optimization

Issue	Possible Cause	Solution
Precipitation in Media	High hydrophobicity of the scaffold.	Limit DMSO to <0.5%. Sonicate stock solution. Use BSA-containing media to aid solubility.
No Inhibition observed	Parent scaffold used without derivatization.	The 2-Cl compound is a precursor.[8] Ensure you are assaying the reacted product (e.g., with cyclohexylamine).
High Cell Death	Off-target toxicity.	Titrate down. If parent scaffold is toxic at low conc, purify to remove synthesis byproducts.
Weak Western Signal	Poor JNK stimulation.	Ensure Anisomycin/UV treatment is optimized for the specific cell line (timepoints vary: 15-60 min).

References

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